

# Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-26489112

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## Compound of Interest

Compound Name: **JNJ-26489112**

Cat. No.: **B1673008**

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## Abstract

**JNJ-26489112** is a novel anticonvulsant compound with a multi-target mechanism of action, primarily modulating the activity of key ion channels involved in neuronal excitability. These application notes provide detailed in vitro electrophysiology protocols for characterizing the effects of **JNJ-26489112** on its principal molecular targets: voltage-gated sodium (NaV) channels, N-type (CaV2.2) voltage-gated calcium channels, and KCNQ2/3 voltage-gated potassium channels. The following sections include summaries of quantitative data, step-by-step experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate reproducible and robust preclinical assessment of this compound.

## Quantitative Data Summary

The following table summarizes the known quantitative electrophysiological data for **JNJ-26489112** on its primary ion channel targets.

Target Ion Channel	Parameter	Value	Cell Line	Electrophysiology Method
N-type Voltage-Gated Calcium Channel (CaV2.2)	IC50	70 $\mu$ M	Recombinant	Whole-Cell Patch-Clamp
Voltage-Gated Sodium Channels (NaV)	IC50	Data not publicly available	Various	Whole-Cell Patch-Clamp
KCNQ2/3 Voltage-Gated Potassium Channels	EC50	Data not publicly available	Recombinant	Whole-Cell Patch-Clamp

## Experimental Protocols

### Protocol for Assessing Inhibition of N-type (CaV2.2) Voltage-Gated Calcium Channels

This protocol is designed to determine the concentration-dependent inhibition of N-type calcium channels by **JNJ-26489112** using the whole-cell patch-clamp technique.

#### 2.1.1. Cell Culture and Preparation

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel complex ( $\alpha 1B$ ,  $\beta 3$ , and  $\alpha 2\delta-1$  subunits).
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluence.

#### 2.1.2. Solutions and Reagents

- External Solution (in mM): 140 TEA-Cl, 2 BaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to 310-320 mOsm.
- Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
- **JNJ-26489112** Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

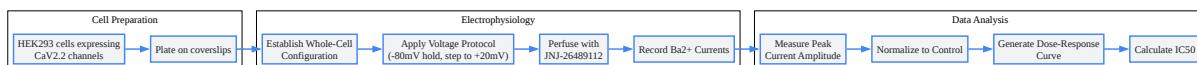
#### 2.1.3. Electrophysiological Recording

- Apparatus: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.
- Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording Procedure:
  - Establish a whole-cell configuration on a selected cell.
  - Hold the membrane potential at -80 mV.
  - Apply a series of depolarizing voltage steps to +20 mV for 50 ms to elicit Ba<sup>2+</sup> currents through CaV2.2 channels.
  - Perfusion the cell with the external solution containing various concentrations of **JNJ-26489112**.
  - Record currents at each concentration after allowing for steady-state block to be reached.
  - To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 5 seconds) in the presence of the compound.

#### 2.1.4. Data Analysis

- Measure the peak inward current amplitude at each test potential.

- Normalize the current in the presence of **JNJ-26489112** to the control current.
- Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC<sub>50</sub> value.



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Workflow for N-type Calcium Channel Inhibition Assay.

## Protocol for Assessing Inhibition of Voltage-Gated Sodium Channels

This protocol outlines a method to characterize the inhibition of voltage-gated sodium channels by **JNJ-26489112**.

### 2.2.1. Cell Culture and Preparation

- Cell Line: Use a cell line endogenously expressing a high density of NaV channels (e.g., ND7-23 neuroblastoma cells) or HEK293 cells stably expressing a specific human NaV isoform (e.g., NaV1.1, NaV1.2, or NaV1.7).
- Culture Conditions: As described in section 2.1.1.

### 2.2.2. Solutions and Reagents

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

- **JNJ-26489112** Stock Solution: As described in section 2.1.2.

#### 2.2.3. Electrophysiological Recording

- Apparatus: As described in section 2.1.3.
- Pipettes: As described in section 2.1.3.
- Recording Procedure:
  - Establish a whole-cell configuration.
  - Hold the membrane potential at a hyperpolarized level to ensure channels are in a resting state (e.g., -100 mV).
  - Apply a depolarizing step to 0 mV for 20 ms to elicit Na<sup>+</sup> currents.
  - To assess state-dependence, vary the holding potential (e.g., from -120 mV to -60 mV) to measure block of resting versus inactivated channels.
  - Perfusion with different concentrations of **JNJ-26489112** and record currents.

#### 2.2.4. Data Analysis

- Measure peak inward Na<sup>+</sup> current.
- Construct concentration-response curves for both resting and inactivated state block to determine IC<sub>50</sub> values.
- Analyze the effect of the compound on the voltage-dependence of activation and inactivation.



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Workflow for Voltage-Gated Sodium Channel Inhibition Assay.

## Protocol for Assessing Potentiation of KCNQ2/3 Potassium Channels

This protocol is for evaluating **JNJ-26489112** as a KCNQ2/3 channel opener.

### 2.3.1. Cell Culture and Preparation

- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.
- Culture Conditions: As described in section 2.1.1.

### 2.3.2. Solutions and Reagents

- External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
- Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
- **JNJ-26489112** Stock Solution: As described in section 2.1.2.

### 2.3.3. Electrophysiological Recording

- Apparatus: As described in section 2.1.3.
- Pipettes: As described in section 2.1.3.
- Recording Procedure:
  - Establish a whole-cell configuration.
  - Hold the membrane potential at -80 mV.

- Apply a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments to elicit K<sup>+</sup> currents.
- Perfusion with **JNJ-26489112** at various concentrations.
- Record currents and assess changes in current amplitude and activation kinetics.

#### 2.3.4. Data Analysis

- Measure the steady-state outward current at the end of each voltage step.
- Construct current-voltage (I-V) relationships in the absence and presence of the compound.
- Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V<sub>1/2</sub>).
- Plot the shift in V<sub>1/2</sub> as a function of **JNJ-26489112** concentration to determine the EC<sub>50</sub> for potentiation.

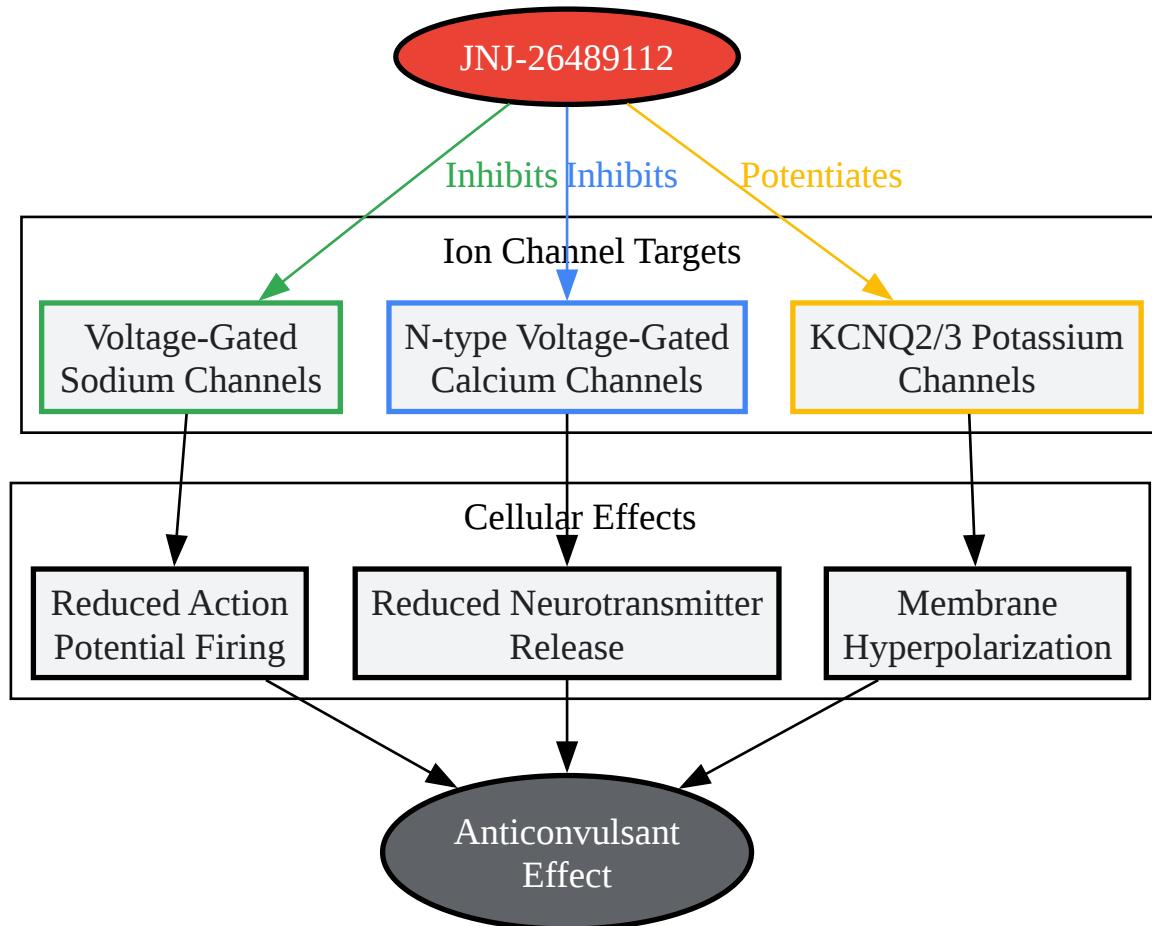


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Workflow for KCNQ2/3 Channel Potentiation Assay.

## Signaling Pathways and Mechanism of Action

**JNJ-26489112** exerts its anticonvulsant effects by modulating neuronal excitability through a multi-target mechanism. By inhibiting voltage-gated sodium and N-type calcium channels, it reduces excessive neuronal firing and neurotransmitter release. Concurrently, by potentiating KCNQ2/3 potassium channels, it promotes membrane hyperpolarization, further dampening neuronal hyperexcitability.

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#### Mechanism of Action of **JNJ-26489112**.

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